molecular formula C18H19FN2O3S B6042912 N-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide

N-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide

Cat. No. B6042912
M. Wt: 362.4 g/mol
InChI Key: XRIOLYOVDZFAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide, commonly known as F13714, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. F13714 is a small molecule inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its obligate partner Max.

Scientific Research Applications

F13714 has been studied for its potential therapeutic applications in cancer treatment. The c-Myc protein is overexpressed in many types of cancer, making it an attractive target for drug development. F13714 has been shown to inhibit the interaction between c-Myc and Max, leading to decreased expression of c-Myc target genes and inhibition of cancer cell growth.

Mechanism of Action

F13714 inhibits the protein-protein interaction between c-Myc and Max by binding to the c-Myc bHLHZip domain. This prevents the formation of the c-Myc/Max heterodimer, which is required for the transcriptional activity of c-Myc. As a result, the expression of c-Myc target genes is decreased, leading to inhibition of cancer cell growth.
Biochemical and Physiological Effects:
F13714 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, F13714 has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One advantage of F13714 is that it is a small molecule inhibitor, making it easier to synthesize and modify than larger protein-based inhibitors. However, one limitation is that it may have off-target effects, as it is not specific to c-Myc. In addition, the efficacy of F13714 may vary depending on the specific cancer type and genetic background of the patient.

Future Directions

There are several future directions for research on F13714. One area of interest is the development of more specific c-Myc inhibitors that do not have off-target effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to F13714 treatment. Finally, F13714 may have potential as a combination therapy with other cancer drugs, as it has been shown to synergize with certain chemotherapeutic agents.

Synthesis Methods

The synthesis of F13714 involves a multi-step process, starting with the reaction of 4-fluorobenzaldehyde and pyrrolidine to form 2-(4-fluorophenyl)-1-pyrrolidin-1-yl ethanol. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-(4-fluorophenyl)-1-pyrrolidin-1-yl p-toluenesulfonate. The final step involves reacting this intermediate with N-(4-aminophenyl)acetamide in the presence of a base to form F13714.

properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-13(22)20-16-8-10-17(11-9-16)25(23,24)21-12-2-3-18(21)14-4-6-15(19)7-5-14/h4-11,18H,2-3,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIOLYOVDZFAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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